N-(2,4-dimethylphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 2,4-dimethylphenylhydrazine with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DIMETHYLPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can be compared with other hydrazinecarbothioamides and related compounds such as:
- N-(2,4-DIMETHYLPHENYL)-2-(2-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
- N-(2,4-DIMETHYLPHENYL)-2-(4-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
The uniqueness of N-(2,4-DIMETHYLPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific structural features and the presence of both 2,4-dimethylphenyl and 3-pyridylcarbonyl groups
Properties
Molecular Formula |
C15H16N4OS |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(pyridine-3-carbonylamino)thiourea |
InChI |
InChI=1S/C15H16N4OS/c1-10-5-6-13(11(2)8-10)17-15(21)19-18-14(20)12-4-3-7-16-9-12/h3-9H,1-2H3,(H,18,20)(H2,17,19,21) |
InChI Key |
VGIHGHNBQGIWOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CN=CC=C2)C |
Origin of Product |
United States |
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